Cas no 90347-66-3 (Methyl 3-iodo-4-methylbenzoate)

Methyl 3-iodo-4-methylbenzoate structure
90347-66-3 structure
Nombre del producto:Methyl 3-iodo-4-methylbenzoate
Número CAS:90347-66-3
MF:C9H9IO2
Megavatios:276.071035146713
MDL:MFCD00230583
CID:61402
PubChem ID:13614033

Methyl 3-iodo-4-methylbenzoate Propiedades químicas y físicas

Nombre e identificación

    • Methyl 3-iodo-4-methylbenzoate
    • 3-Iodo-4-methylbenzoic Acid Methyl Ester
    • 3-Iodo-p-toluic Acid Methyl Ester
    • Methyl 3-Iodo-p-toluate
    • Methyl-3-Iodo-4-Methylbenzoate
    • Benzoic acid, 3-iodo-4-methyl-, methyl ester
    • 2-Iodo-4-(methoxycarbonyl)toluene
    • METHYL3-IODO-4-METHYLBENZOATE
    • 3-Iodo-4-methylbenzoic acidmethyl ester
    • KSC495M1R
    • NKMHAOTZPFVSPC-UHFFFAOYSA-N
    • 3-Jod-4-methylbenzoesauremethylester
    • SBB068078
    • CL8556
    • R
    • p-Toluic acid, 3-iodo-, methyl ester (7CI)
    • Methyl 3-iodo-4-methylbenzoic acid
    • 90347-66-3
    • p-Toluic acid, 3-iodo-, methyl ester
    • Methyl 3-Iodo-4-Methyl-Benzoate
    • 3-iodo-4-methyl-benzoic acid methyl ester
    • 8WLV4P4HCA
    • DB-008632
    • AC-22956
    • CS-0007663
    • MFCD00230583
    • 3-Iodo-4-methyl benzoic acid methyl ester
    • SCHEMBL1232173
    • PS-7246
    • SY012267
    • DTXSID80545045
    • EN300-1241730
    • M2694
    • AKOS015852340
    • MDL: MFCD00230583
    • Renchi: 1S/C9H9IO2/c1-6-3-4-7(5-8(6)10)9(11)12-2/h3-5H,1-2H3
    • Clave inchi: NKMHAOTZPFVSPC-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C=C(I)C(C)=CC=1)OC

Atributos calculados

  • Calidad precisa: 275.96473g/mol
  • Carga superficial: 0
  • XLogP3: 2.8
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Cuenta de enlace giratorio: 2
  • Masa isotópica única: 275.96473g/mol
  • Masa isotópica única: 275.96473g/mol
  • Superficie del Polo topológico: 26.3Ų
  • Recuento de átomos pesados: 12
  • Complejidad: 170
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: 3

Propiedades experimentales

  • Color / forma: Colorless to yellow liquid
  • Denso: 1.666
  • Punto de fusión: 35°C
  • Punto de ebullición: 302.9℃ at 760 mmHg
  • Punto de inflamación: 137℃
  • índice de refracción: 1.5975
  • Coeficiente de distribución del agua: Not miscible or difficult to mix with water.
  • PSA: 26.30000
  • Logp: 2.38620
  • Disolución: Unable to mix or difficult to mix in water
  • Sensibilidad: Light Sensitive

Methyl 3-iodo-4-methylbenzoate Información de Seguridad

Methyl 3-iodo-4-methylbenzoate Datos Aduaneros

  • Código HS:2916399090
  • Datos Aduaneros:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

Methyl 3-iodo-4-methylbenzoate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M84400-5g
Methyl 3-iodo-4-methylbenzoate
90347-66-3
5g
¥46.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M84400-25g
Methyl 3-iodo-4-methylbenzoate
90347-66-3
25g
¥166.0 2021-09-08
abcr
AB206887-5g
Methyl 3-iodo-4-methylbenzoate, 98%; .
90347-66-3 98%
5g
€75.70 2023-09-14
eNovation Chemicals LLC
D690260-500g
Methyl 3-Iodo-4-methylbenzoate
90347-66-3 98%
500g
$430 2024-07-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M84400-100g
Methyl 3-iodo-4-methylbenzoate
90347-66-3
100g
¥566.0 2021-09-08
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M123944-5g
Methyl 3-iodo-4-methylbenzoate
90347-66-3 98%
5g
¥50.00 2021-05-24
TRC
M313750-25g
Methyl 3-Iodo-4-methylbenzoate
90347-66-3
25g
$207.00 2023-05-17
TRC
M313750-5g
Methyl 3-Iodo-4-methylbenzoate
90347-66-3
5g
$92.00 2023-05-17
TRC
M313750-10g
Methyl 3-Iodo-4-methylbenzoate
90347-66-3
10g
$121.00 2023-05-17
Alichem
A013033684-1g
Methyl 3-iodo-4-methylbenzoate
90347-66-3 97%
1g
$1475.10 2023-08-31

Methyl 3-iodo-4-methylbenzoate Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Methanol ,  Water
Referencia
The Use of Palladium Catalysis for the Formation of Fused Aromatic Compounds and for the Diastereoselective Formate Reduction of Allylic Carbonates
Paquin, Jean-Francois, 2004, , ,

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Potassium carbonate ,  Cobalt oxide (Co3O4) (on modified Vulcan XC72R support formed by pyrolysis with nitrogen-ligated cobalt(II) acetate complexes) ;  24 h, 1 bar, 60 °C
Referencia
Selective Oxidation of Alcohols to Esters Using Heterogeneous Co3O4-N@C Catalysts under Mild Conditions
Jagadeesh, Rajenahally V.; Junge, Henrik; Pohl, Marga-Martina; Radnik, Joerg; Brueckner, Angelika; et al, Journal of the American Chemical Society, 2013, 135(29), 10776-10782

Synthetic Routes 3

Condiciones de reacción
1.1 Catalysts: Sulfuric acid Solvents: Methanol ;  19 h, reflux; cooled
Referencia
Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry
Kalesh, Karunakaran A.; Liu, Kai; Yao, Shao Q., Organic & Biomolecular Chemistry, 2009, 7(24), 5129-5136

Synthetic Routes 4

Condiciones de reacción
1.1 Catalysts: Sulfuric acid Solvents: Methanol
Referencia
Palladium-Catalyzed Sequential Alkylation-Alkenylation Reactions and Their Application to the Synthesis of Fused Aromatic Rings
Lautens, Mark; Paquin, Jean-Francois; Piguel, Sandrine; Dahlmann, Marc, Journal of Organic Chemistry, 2001, 66(24), 8127-8134

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Hydrogen ion ;  reflux
Referencia
Solvolysis of 2-chloro-2(3,4-disubstituted) phenylpropanes: Validity of Hammett-Brown σ+ constants in assessing additive effects of substituents
Taha, Ahmed A., International Journal of Chemical Kinetics, 2012, 44(8), 514-523

Synthetic Routes 6

Condiciones de reacción
1.1 Solvents: Methanol ,  Benzene ,  Hexane ;  rt; 10 min, rt
Referencia
C3 Halogen and C8'' Substituents on Stilbene Arotinoids Modulate Retinoic Acid Receptor Subtype Function
Alvarez, Susana; Khanwalkar, Harshal; Alvarez, Rosana; Erb, Cathie; Martinez, Claudio; et al, ChemMedChem, 2009, 4(10), 1630-1640

Synthetic Routes 7

Condiciones de reacción
1.1 Catalysts: Sulfuric acid ;  24 h, 65 °C; cooled
Referencia
Design, Synthesis, and Structure-Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer
Zhang, Chun-Hui; Zheng, Ming-Wu; Li, Ya-Ping; Lin, Xing-Dong; Huang, Mei; et al, Journal of Medicinal Chemistry, 2015, 58(9), 3957-3974

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Iodine ,  Sodium periodate Solvents: Acetic acid ,  Acetic anhydride ;  5 - 10 °C
1.2 Reagents: Sulfuric acid ;  5 - 10 °C
1.3 5 - 10 °C; 1 h, rt; 4 h, 40 °C
Referencia
Enantiomerically Pure Axially Chiral Aminocarbene Complexes of Chromium
Meca, Ludek; Cisarova, Ivana; Drahonovsky, Dusan; Dvorak, Dalimil, Organometallics, 2008, 27(8), 1850-1858

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  0 °C; 2 h, 0 °C
1.2 Reagents: Potassium iodide Solvents: Water ;  0 °C → rt
1.3 Reagents: Sodium thiosulfate Solvents: Water
Referencia
Design, Synthesis, and Biological Evaluation of 3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide as a Dual Inhibitor of Discoidin Domain Receptors 1 and 2
Wang, Zhen; Zhang, Yali; Pinkas, Daniel M.; Fox, Alice E.; Luo, Jinfeng; et al, Journal of Medicinal Chemistry, 2018, 61(17), 7977-7990

Methyl 3-iodo-4-methylbenzoate Raw materials

Methyl 3-iodo-4-methylbenzoate Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:90347-66-3)Methyl 3-iodo-4-methylbenzoate
A21098
Pureza:99%
Cantidad:500g
Precio ($):386.0